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Compound of Interest

Compound Name: 4,4'-Dimethoxybenzhydrylamine

Cat. No.: B098210 Get Quote

An In-depth Technical Guide to 4,4'-
Dimethoxybenzhydrylamine
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

characteristics of 4,4'-Dimethoxybenzhydrylamine. The information is compiled from

available scientific literature and chemical databases, offering a valuable resource for

professionals in research and drug development.

Chemical Identity and Physical Properties
4,4'-Dimethoxybenzhydrylamine, also known as 1,1-bis(4-methoxyphenyl)methanamine, is a

primary amine featuring a benzhydryl scaffold with two methoxy-substituted phenyl rings.
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Property Value

Molecular Formula C₁₅H₁₇NO₂

Molecular Weight 243.30 g/mol

CAS Number 19293-62-0

Appearance White to almost white powder or crystalline solid

Melting Point 62 °C

Boiling Point 391.9 ± 42.0 °C (Predicted)

Density 1.099 ± 0.06 g/cm³ (Predicted)

pKa 8.85 ± 0.10 (Predicted)

Solubility Soluble in methanol

Synthesis and Purification
A common synthetic route to 4,4'-Dimethoxybenzhydrylamine involves the reduction of the

corresponding imine, bis(4-methoxyphenyl)methanimine.

Experimental Protocol: Synthesis of 4,4'-
Dimethoxybenzhydrylamine
Materials:

bis(4-Methoxyphenyl)methanimine

Dry Methanol

Sodium borohydride

Ethyl acetate

1 N Hydrochloric acid

Toluene
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Brine solution

Procedure:

Dissolve bis(4-methoxyphenyl)methanimine (138 g, 572 mmol) in dry methanol (1 L).

Add sodium borohydride (11 g, 291 mmol) in three portions to the solution.

Stir the reaction mixture for 3 hours at room temperature.

Concentrate the reaction mixture to a volume of approximately 200 mL under reduced

pressure.

Slowly add ethyl acetate (250 mL) to the concentrated residue.

Wash the organic layer with water (100 mL).

To the organic layer, add 1 N aqueous hydrochloric acid (250 mL) and stir the resulting

mixture for 15 minutes.

Allow the phases to separate and collect the aqueous phase. Repeat the extraction of the

organic layer with 1 N HCl.

Combine the aqueous layers and adjust the pH to 12.

Extract the aqueous layer with toluene (3 x 150 mL).

Combine the organic layers, dry with brine (150 mL), and concentrate under reduced

pressure to yield bis(4-methoxyphenyl)methanamine.
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Synthesis Workflow

bis(4-Methoxyphenyl)methanimine

Reduction Reaction
(3h, RT)

Dry Methanol Sodium Borohydride

Concentration

Ethyl Acetate

Water Wash

1N HCl Extraction

Adjust to pH 12

Toluene Extraction

Drying with Brine

Final Concentration

4,4'-Dimethoxybenzhydrylamine
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Synthesis workflow for 4,4'-Dimethoxybenzhydrylamine.
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Spectral Characteristics
While experimental spectra for 4,4'-Dimethoxybenzhydrylamine are not widely available,

data from closely related compounds and predicted values provide insight into its spectral

properties.

NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy

groups, the aromatic protons, the methine proton, and the amine protons. Based on the

spectrum of the closely related N-(4-methoxybenzylidene)-1-(4-methoxyphenyl)methanamine,

the methoxy protons would appear as a singlet around 3.8 ppm. The aromatic protons would

likely appear as multiplets in the range of 6.8-7.8 ppm. The methine proton (CH) would be a

singlet, and the amine (NH₂) protons would also likely be a singlet, though its chemical shift

can be variable and concentration-dependent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbons, the

aromatic carbons, and the methine carbon. For N-(4-methoxybenzylidene)-1-(4-

methoxyphenyl)methanamine, the methoxy carbons appear around 55 ppm. The aromatic

carbons resonate in the region of 113-162 ppm, and the imine carbon is at 161.4 ppm. For 4,4'-
Dimethoxybenzhydrylamine, the methine carbon would be expected at a higher field

compared to the imine carbon.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Assignment

Methoxy Protons ~3.8 Singlet -OCH₃

Aromatic Protons 6.8 - 7.8 Multiplet Ar-H

Methine Proton Variable Singlet -CH-

Amine Protons Variable Singlet -NH₂
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¹³C NMR (Predicted) Chemical Shift (ppm) Assignment

Methoxy Carbon ~55 -OCH₃

Aromatic Carbons 113 - 162 Ar-C

Methine Carbon Variable -CH-

Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-Dimethoxybenzhydrylamine is expected to exhibit characteristic

absorption bands for the functional groups present.

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibration

N-H 3500 - 3300 Stretching

C-H (aromatic) 3100 - 3000 Stretching

C-H (aliphatic) 3000 - 2850 Stretching

C=C (aromatic) 1600 - 1450 Stretching

C-O (ether) 1250 - 1000 Stretching

C-N 1250 - 1020 Stretching

Mass Spectrometry
The mass spectrum of 4,4'-Dimethoxybenzhydrylamine under electron ionization would likely

show a molecular ion peak (M⁺) at m/z 243. The fragmentation pattern is expected to be

dominated by the cleavage of the C-N bond, leading to the formation of a stable benzhydryl

cation.
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m/z Possible Fragment

243 [C₁₅H₁₇NO₂]⁺ (Molecular Ion)

226 [M - NH₃]⁺

212 [M - OCH₃]⁺

197 [M - NH₂ - OCH₃]⁺

135 [CH(C₆H₄OCH₃)]⁺

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of 4,4'-
Dimethoxybenzhydrylamine. A C18 column would be a suitable stationary phase. The mobile

phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or

phosphate buffer) and an organic modifier such as acetonitrile or methanol, run in either

isocratic or gradient mode. Detection can be achieved using a UV detector, with the

wavelength of maximum absorbance for the substituted benzene rings. Due to the basic nature

of the amine, a tailing suppressor in the mobile phase may be necessary to achieve good peak

shape.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for the analysis of 4,4'-Dimethoxybenzhydrylamine. A non-

polar or medium-polarity capillary column would be appropriate for separation. The primary

amine functionality may require derivatization (e.g., acylation) to improve chromatographic

performance and reduce peak tailing. The mass spectrometer would provide confirmation of

the compound's identity through its characteristic fragmentation pattern.

Reactivity and Stability
As a primary amine, 4,4'-Dimethoxybenzhydrylamine is expected to exhibit typical reactivity.

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It will react with

acids to form ammonium salts. It can also undergo reactions such as acylation, alkylation, and

condensation with carbonyl compounds to form imines. The benzhydryl structure may be
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susceptible to oxidation. It is advisable to store the compound in a cool, dry place, protected

from light and air to prevent degradation.

Biological Activity
There is currently no specific information available in the public domain regarding the biological

activity or the involvement of 4,4'-Dimethoxybenzhydrylamine in any signaling pathways.

However, the benzhydrylamine scaffold is present in a variety of biologically active compounds,

including antihistamines and other CNS-active agents. The presence of the two methoxy

groups may influence its pharmacokinetic and pharmacodynamic properties. Further research

is required to elucidate any potential biological effects of this specific compound.

Potential Research Areas

4,4'-Dimethoxybenzhydrylamine

Biological Screening

Investigate

Pharmacokinetic Studies

Cell-Based Signaling Assays

If active

Structure-Activity Relationship (SAR) Studies

Potential Lead Compound
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Click to download full resolution via product page

Logical flow for future research on 4,4'-Dimethoxybenzhydrylamine.

Disclaimer: The information provided in this document is for research and informational

purposes only. The predicted data should be confirmed by experimental analysis. All laboratory

work should be conducted by trained professionals in accordance with standard safety

protocols.

To cite this document: BenchChem. [Physical and chemical characteristics of 4,4'-
Dimethoxybenzhydrylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098210#physical-and-chemical-characteristics-of-4-
4-dimethoxybenzhydrylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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